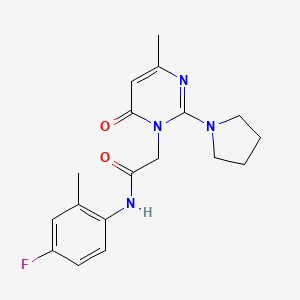

![molecular formula C8H10N4O B2592141 4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 2320377-13-5](/img/structure/B2592141.png)

4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one” is a chemical compound with a molecular weight of 282.35 .

Molecular Structure Analysis

The InChI code for this compound is1S/C16H18N4O/c1-9(2)14-13-8-17-20(15(13)16(21)19-18-14)12-6-5-10(3)11(4)7-12/h5-8,18H,1-4H3,(H,19,21) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

The compound is a solid substance . More specific physical and chemical properties were not available in the retrieved data.Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Activities

Research has shown that derivatives of pyrazolo[3,4-d]pyridazin, including structures related to 4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one, exhibit significant antimicrobial activities. Compounds synthesized from pyrazolo[3,4-d]pyridazin derivatives were tested against a range of Gram-negative and Gram-positive bacteria, as well as fungi, demonstrating high antimicrobial efficacy with minimum inhibitory concentrations indicating potent bioactivity (Akbas & Berber, 2005).

Cytotoxicity and Antimicrobial Properties

Another study explored the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c]pyrimidine derivatives, showcasing their antimicrobial properties and cytotoxicity against various cancer cell lines. These compounds displayed promising antibacterial activity and were evaluated for their potential in vitro antitumor screening, highlighting the versatility of pyrazolo[3,4-d]pyridazin derivatives in developing new therapeutic agents (Hassaneen et al., 2019).

Antihypertensive Action

Derivatives of 6-heteroaryl-3-hydrazinopyridazines, a category similar to the chemical structure of interest, have been synthesized and assessed for their antihypertensive activities. These compounds, particularly those incorporating imidazol-1-yl derivatives, demonstrated significant hypotensive effects when compared to established antihypertensive drugs, suggesting potential applications in treating hypertension (Steiner, Gries, & Lenke, 1981).

Potential Anticancer Agents

Research into the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, compounds related to pyrazolo[3,4-d]pyridazin derivatives, has indicated their role as mitotic inhibitors with significant antitumor activity. These compounds, through various synthetic routes, have shown potential as anticancer agents, underscoring the therapeutic potential of this chemical class (Temple et al., 1987).

Mecanismo De Acción

Target of Action

The primary target of the compound 4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1). RIPK1 is an important regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases .

Mode of Action

The compound this compound interacts with RIPK1, inhibiting its activity. This interaction results in a disruption of the necroptosis signaling pathway .

Biochemical Pathways

The inhibition of RIPK1 by this compound affects the necroptosis signaling pathway. Necroptosis is a form of programmed cell death and plays a crucial role in various physiological and pathological processes. By inhibiting RIPK1, the compound can potentially prevent or reduce inflammation and other related diseases .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of RIPK1. This inhibition disrupts the necroptosis signaling pathway, potentially preventing or reducing inflammation and other related diseases .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is known that similar pyrazolo-pyrimidine derivatives have shown inhibitory activities against certain enzymes .

Cellular Effects

Related compounds have shown cytotoxic activities against certain cell lines .

Molecular Mechanism

It is known that similar compounds can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Propiedades

IUPAC Name |

4-propan-2-yl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O/c1-4(2)6-5-3-9-10-7(5)8(13)12-11-6/h3-4H,1-2H3,(H,9,10)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOZERVKZFFGBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=O)C2=C1C=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2592060.png)

![2-[[1-(2-Indol-1-ylacetyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2592062.png)

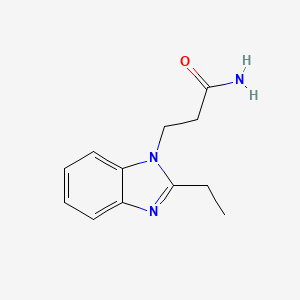

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)furan-3-carboxamide](/img/structure/B2592065.png)

![5-[(2-Chloro-4-fluorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2592066.png)

![2-ethyl-3-oxo-2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid](/img/structure/B2592067.png)

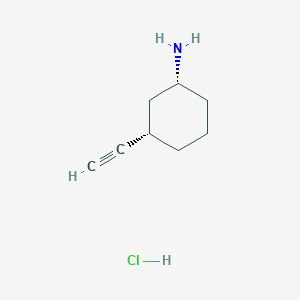

![6-[(3S)-3-Aminopyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;dihydrochloride](/img/structure/B2592068.png)

![6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2592071.png)

![N-(sec-butyl)-3-(2-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2592073.png)

![Oxalic acid;2-[4-(thian-4-yl)piperazin-1-yl]ethanol](/img/structure/B2592074.png)

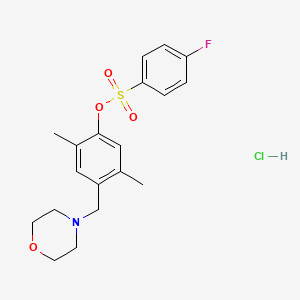

![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2592080.png)